8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation
- A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their potential as antidepressant agents. These studies revealed the importance of specific structural modifications for enhancing serotonin receptor affinity and phosphodiesterase inhibitor activity. One compound showed promising antidepressant potential in preclinical models (Zagórska et al., 2016).
Antiviral Activity
- Research on imidazo[1,2-a]-s-triazine nucleosides, a related class of compounds, demonstrated moderate activity against certain viruses, providing insights into the potential antiviral applications of structurally similar compounds (Kim et al., 1978).
Molecular Docking and Receptor Activity
- Studies involving arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones explored their affinity for serotoninergic and dopaminergic receptors, revealing their potential for developing antidepressant and anxiolytic-like activities. Molecular docking studies highlighted the significance of substitutions at specific positions on the purine system for receptor affinity and selectivity (Zagórska et al., 2015).
Kinase Inhibition
- The discovery of imidazo[4,5-h]isoquinolin-9-ones as a new class of inhibitors for lck kinase underlines the potential application of similar imidazo purine derivatives in targeting protein kinases for therapeutic purposes (Snow et al., 2002).
Mechanism of Action
Target of Action
Many purine derivatives are known to interact with various enzymes and receptors in the body. For example, some purine analogs are known to inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation .
Mode of Action
The interaction of purine derivatives with their targets often involves binding to the active site of the enzyme or receptor, which can inhibit the function of these proteins and lead to various downstream effects .
Biochemical Pathways
Purine derivatives can affect various biochemical pathways, particularly those involved in nucleic acid synthesis. By inhibiting key enzymes in these pathways, purine derivatives can disrupt DNA replication and RNA transcription, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of purine derivatives can vary widely depending on their chemical structure. Many of these compounds are known to be well absorbed and metabolized in the liver .
Result of Action
The ultimate effect of purine derivatives on cells can vary depending on the specific target and mode of action. Many of these compounds are known to have antiproliferative effects and can induce cell death in certain types of cancer cells .
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-5-22-16(25)14-15(21(4)18(22)26)20-17-23(10(2)11(3)24(14)17)13-8-6-7-12(19)9-13/h6-9H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWXIJTYZRBNAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=CC=C4)Cl)C)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.